1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one
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Overview
Description
1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one is an organic compound that features a fluorophenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one typically involves the reaction of 4-fluorobenzaldehyde with morpholine and a suitable ketone precursor. The reaction is often carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include catalysts like palladium or nickel, and solvents such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-2-morpholin-4-ylpropan-1-one
- 1-(4-Fluorophenyl)-3-piperidin-4-ylpropan-1-one
- 1-(4-Fluorophenyl)-3-pyrrolidin-4-ylpropan-1-one
Uniqueness: 1-(4-Fluorophenyl)-3-morpholin-4-ylpropan-1-one is unique due to its specific combination of a fluorophenyl group and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
25872-70-2 |
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Molecular Formula |
C13H16FNO2 |
Molecular Weight |
237.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H16FNO2/c14-12-3-1-11(2-4-12)13(16)5-6-15-7-9-17-10-8-15/h1-4H,5-10H2 |
InChI Key |
ZLGPSAUGCOHPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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